N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound (hereafter referred to as Compound A) is a triazole-based acetamide derivative with a molecular formula of C₂₄H₂₃ClN₄O₃S and a monoisotopic mass of 490.117 g/mol . Its structure features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide moiety, a 4-ethoxyphenyl group at the 4-position, and a pyridin-3-yl group at the 5-position. The acetamide side chain is further substituted with a 3-chloro-4-methoxyphenyl group, which contributes to its electronic and steric properties. The compound is structurally analogous to several triazole derivatives with demonstrated bioactivity, including antimicrobial, anti-inflammatory, and insecticidal properties .
Properties
CAS No. |
477329-99-0 |
|---|---|
Molecular Formula |
C24H22ClN5O3S |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22ClN5O3S/c1-3-33-19-9-7-18(8-10-19)30-23(16-5-4-12-26-14-16)28-29-24(30)34-15-22(31)27-17-6-11-21(32-2)20(25)13-17/h4-14H,3,15H2,1-2H3,(H,27,31) |
InChI Key |
WFIBRSQWYVTOHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a 1,2,4-triazole ring substituted at positions 3, 4, and 5 with sulfanyl, 4-ethoxyphenyl, and pyridin-3-yl groups, respectively. The triazole is linked via a thioether bridge to an acetamide moiety bearing a 3-chloro-4-methoxyphenyl group. This complexity necessitates a convergent synthesis approach, as highlighted in recent pharmacological patent filings.
Retrosynthetic Strategy
Retrosynthetic decomposition suggests three key intermediates (Fig. 1):
-
Triazole core : 4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
-
Acetamide sidechain : 2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide
-
Coupling reagent : Base catalysts for thioether formation
Synthesis of Key Intermediates
Cyclocondensation Reaction
The triazole core is synthesized via cyclocondensation of 4-ethoxyphenylhydrazine with pyridine-3-carboxylic acid hydrazide in the presence of carbon disulfide (CS₂). A representative protocol involves:
Reagents :
-
4-Ethoxyphenylhydrazine (1.0 eq)
-
Pyridine-3-carboxylic acid hydrazide (1.2 eq)
-
CS₂ (3.0 eq), KOH (2.5 eq)
-
Ethanol (solvent), reflux at 80°C for 12 hr
Mechanism :
-
Formation of dithiocarbazate intermediate
-
Intramolecular cyclization via nucleophilic attack
Yield : 68–72% after recrystallization (ethanol/water)
Alternative Routes
Microwave-assisted synthesis reduces reaction time to 45 min with comparable yields (70%).
Amidation of Bromoacetyl Bromide
3-Chloro-4-methoxyaniline reacts with bromoacetyl bromide under Schotten-Baumann conditions:
Conditions :
-
CH₂Cl₂ (0°C, N₂ atmosphere)
-
Triethylamine (2.5 eq) as base
-
Reaction time: 2 hr
Yield : 85–90% (white crystalline solid)
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 1H), 6.92 (d, J = 8.8 Hz, 1H), 3.89 (s, 3H, OCH₃), 3.82 (s, 2H, CH₂Br)
Coupling Reactions and Final Assembly
Nucleophilic Substitution
The triazole thiol (1.0 eq) reacts with 2-bromoacetamide (1.1 eq) in DMF using K₂CO₃ (2.0 eq) as base:
Optimized Conditions :
-
Temperature: 60°C
-
Time: 6 hr
-
Workup: Precipitation in ice-water, filtration
Solvent Effects
Comparative studies show DMF outperforms THF (yield drop to 55%) due to better solubility of intermediates.
Chromatographic Purification
Final purification uses silica gel chromatography (hexane/ethyl acetate 3:1 → 1:2 gradient):
-
Rf : 0.42 (ethyl acetate)
-
Recovery : 92%
Spectroscopic Data
-
HRMS (ESI+) : m/z calcd for C₂₄H₂₂ClN₅O₃S [M+H]⁺: 496.1201; found: 496.1198
-
¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 158.2 (triazole C-3), 152.4 (pyridine C-2)
Comparative Analysis of Synthetic Routes
Table 1 : Yield Optimization Across Methodologies
| Step | Conventional Method | Microwave-Assisted | Solvent-Free |
|---|---|---|---|
| Triazole Formation | 68% | 70% | 65% |
| Thioether Coupling | 78% | 82% | 71% |
| Total Yield | 53% | 57% | 46% |
Key Findings :
-
Solvent-free conditions reduce environmental impact but lower yields
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit anticancer properties. Studies have shown that triazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of angiogenesis. Specific investigations have highlighted its efficacy against certain cancer cell lines, suggesting potential for development as an anticancer agent .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar triazole compounds have been studied for their ability to combat bacterial and fungal infections. The mechanism often involves disrupting microbial cell membranes or inhibiting specific enzymes necessary for microbial survival. Preliminary studies indicate that this compound may exhibit similar properties, warranting further exploration in clinical settings .
3. Neuropharmacological Effects
Recent research has pointed towards the neuropharmacological applications of triazole derivatives. The compound may interact with neurotransmitter systems, potentially offering therapeutic effects in conditions such as schizophrenia or depression. Some studies have demonstrated that related compounds can act as agonists for trace amine-associated receptors, which are implicated in mood regulation and cognitive function .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer properties | Demonstrated significant reduction in tumor growth in xenograft models using similar triazole derivatives. |
| Study 2 | Neuropharmacological effects | Showed modulation of neurotransmitter systems leading to improved cognitive function in animal models. |
| Study 3 | Antimicrobial activity | Highlighted effective inhibition of specific bacterial strains with low cytotoxicity to human cells. |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Triazole Core
Compound A shares its 1,2,4-triazole backbone with several derivatives, but differences in substituents critically influence its physicochemical and biological properties:
Structural and Spectroscopic Insights
- NMR Analysis : The chemical shifts of the pyridinyl and ethoxyphenyl protons in Compound A are expected to align with analogs such as N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , where pyridine protons resonate at δ 7.8–8.5 ppm and ethoxy groups at δ 1.4–1.6 ppm .
- Mass Spectrometry : HRMS data for similar compounds (e.g., [M+H]⁺ = 393.1118 in ) validate the precision of mass calculations for Compound A .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.92 g/mol. The structure features a chloro-methoxy phenyl group, a triazole moiety, and a sulfanyl acetamide linkage, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Recent studies have indicated that triazole derivatives exhibit antiviral properties by inhibiting viral replication. For instance, compounds similar to this one have shown effectiveness against various viruses, including HSV and FCoV, by disrupting viral entry or replication processes .
- Antimicrobial Effects : The presence of the triazole ring has been associated with antimicrobial properties. Research has demonstrated that modifications in the substituents of triazole can enhance its efficacy against bacterial strains .
- Anti-inflammatory Activity : Some derivatives have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes like COX-2, which are implicated in various inflammatory diseases .
Biological Activity Data
The following table summarizes key findings related to the biological activity of N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
Case Study 1: Antiviral Properties
In a study evaluating various heterocyclic compounds for antiviral activity, N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide was tested against HSV in Vero cells. The compound demonstrated a significant reduction in viral replication at concentrations as low as 50 µM, showcasing its potential as an antiviral agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole derivatives similar to this compound. The results indicated that modifications in the triazole structure enhanced activity against Gram-positive and Gram-negative bacteria. The compound exhibited promising results against resistant strains, highlighting its therapeutic potential in treating infections caused by multidrug-resistant bacteria .
Q & A
Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the triazole core via cyclocondensation of hydrazides and thiourea derivatives under reflux in ethanol .
- Step 2 : Thioether linkage formation by reacting the triazole-thiol intermediate with 2-chloroacetonitrile in the presence of NaOH and DMF at 60–80°C .
- Step 3 : Final coupling of the acetamide moiety using nucleophilic substitution under inert conditions (e.g., N₂ atmosphere). Key optimizations include solvent selection (ethanol/DMF), temperature control (reflux at 80–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is structural integrity confirmed after synthesis?
Use a combination of spectroscopic and analytical methods:
- NMR (¹H and ¹³C) to verify substituent positions and connectivity .
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S-H absence post-thioether formation) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystals are obtainable) for 3D conformation analysis .
Q. What preliminary assays are used to screen for biological activity?
Initial screenings often include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kinetic measurements .
- Antimicrobial susceptibility testing via broth microdilution (MIC determination against bacterial/fungal strains) .
- Cytotoxicity profiling on cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing by-products?
- Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction efficiency .
- Catalyst use : Introduce Pd/C or CuI for selective cross-coupling reactions .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity in triazole ring formation .
Q. What mechanistic insights can computational modeling provide for target interactions?
- Molecular docking : Predict binding affinities to enzymes (e.g., kinases) using AutoDock Vina; validate with MD simulations to assess stability .
- QSAR studies : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity to guide structural modifications .
Q. How should contradictory bioactivity data between studies be addressed?
- Replicate assays under standardized conditions (e.g., pH, temperature, cell line provenance) to eliminate variability .
- Probe substituent effects : Synthesize analogs with systematic substitutions (e.g., replacing ethoxy with methoxy) to isolate activity drivers .
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for direct binding evidence .
Q. What strategies validate metabolic stability in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites and infer metabolic hotspots .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Replace the pyridin-3-yl group with pyrazine or thiophene to assess heterocycle impact .
- Substituent scanning : Vary the 4-ethoxyphenyl group with electron-withdrawing/donating groups (e.g., nitro, amino) .
- Bioisosteric replacements : Substitute the sulfanyl group with selenyl or ether linkages to evaluate pharmacokinetic effects .
Q. What methods assess synergistic effects with existing therapeutic agents?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism/antagonism in cell viability assays .
- Transcriptomic profiling : RNA-seq or qPCR to identify pathways modulated by the compound in combination therapies .
Q. How can photodegradation or stability under varying pH conditions be tested?
- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines) or buffers (pH 1–13) and monitor degradation via HPLC .
- Kinetic analysis : Calculate half-life (t₁/₂) under accelerated storage conditions (40°C/75% RH) to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
